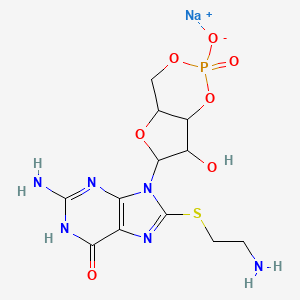
3,5-dinitro-3H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dinitro-3H-pyridin-2-one: is a heterocyclic compound with the molecular formula C5H3N3O5 It is characterized by the presence of two nitro groups (-NO2) attached to the pyridine ring at positions 3 and 5, and a keto group (=O) at position 2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dinitro-3H-pyridin-2-one typically involves the nitration of pyridine derivatives. One common method starts with the preparation of 1-methyl-3,5-dinitropyridin-2(1H)-one. This involves the nitration of 1-methyl-2-pyridone, which is obtained by oxidizing 1-methylpyridine . The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the use of strong acids and the potential for exothermic reactions.
化学反応の分析
Types of Reactions: 3,5-dinitro-3H-pyridin-2-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in a high oxidation state.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents, though these reactions are less frequently performed.
Major Products Formed:
Reduction: Formation of 3,5-diamino-3H-pyridin-2-one.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
科学的研究の応用
Chemistry: 3,5-dinitro-3H-pyridin-2-one is used as a building block in organic synthesis. Its nitro groups can be transformed into various functional groups, making it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities. These compounds can act as enzyme inhibitors or interact with biological macromolecules.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. For example, they may be investigated as potential anticancer agents due to their ability to interact with DNA or proteins involved in cell proliferation.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science.
作用機序
The mechanism of action of 3,5-dinitro-3H-pyridin-2-one depends on its specific application. In biological systems, the compound may exert its effects by interacting with enzymes or other proteins. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) which can cause oxidative stress in cells. This property can be exploited in the design of anticancer agents that induce cell death in cancer cells.
類似化合物との比較
- 3,4,5-trinitro-1H-pyrazole
- 3,4-dinitro-1H-pyrazol-5-amine
- 3,5-dinitro-1H-pyrazol-4-amine
- 3-nitro-1H-1,2,4-triazol-5-amine
Comparison: 3,5-dinitro-3H-pyridin-2-one is unique due to the presence of both nitro and keto groups on the pyridine ringCompared to other nitro-substituted heterocycles, this compound offers a balance of stability and reactivity, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C5H3N3O5 |
|---|---|
分子量 |
185.09 g/mol |
IUPAC名 |
3,5-dinitro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3N3O5/c9-5-4(8(12)13)1-3(2-6-5)7(10)11/h1-2,4H |
InChIキー |
YFVOANKQNVQPQQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=O)C1[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)




![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)
![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)


